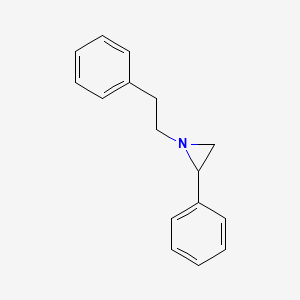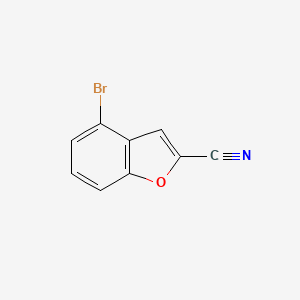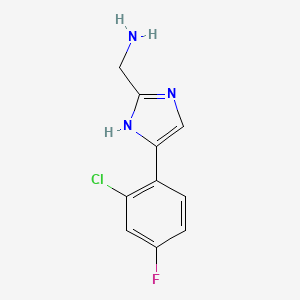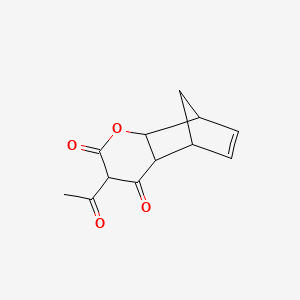
4-(Quinolin-6-yl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Quinolin-6-yl)thiazol-2-amine is a heterocyclic compound that combines the structural features of quinoline and thiazole Quinoline is a nitrogen-containing aromatic compound known for its wide range of biological activities, while thiazole is a sulfur-containing heterocycle found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-6-yl)thiazol-2-amine typically involves the cyclization of quinoline derivatives with thioamides. One common method is the reaction of 4-(2-bromoacetyl)quinolin-1-ium bromide with substituted arylthiourea under cyclocondensation conditions . The reaction is carried out in a suitable solvent, such as ethanol, with the addition of a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Quinolin-6-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and thiazole derivatives, depending on the reagents used.
Scientific Research Applications
4-(Quinolin-6-yl)thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
Drug Discovery: The compound serves as a lead structure for the development of new therapeutic agents with improved efficacy and reduced toxicity.
Industrial Applications: It is explored for its potential use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Quinolin-6-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells, while the thiazole ring can interact with various enzymes, modulating their activity . The compound’s ability to inhibit microbial growth is attributed to its interference with essential metabolic pathways in bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
4-(Quinolin-4-yl)thiazol-2-amine: Similar structure but with the quinoline moiety at a different position.
4-(4-Bromophenyl)thiazol-2-amine: Contains a bromophenyl group instead of a quinoline moiety.
N-(4-(Quinolin-4-yl)-1,3-thiazol-2-yl)pyridin-2-amine: A related compound with an additional pyridine ring.
Uniqueness
4-(Quinolin-6-yl)thiazol-2-amine is unique due to the specific positioning of the quinoline and thiazole rings, which can result in distinct biological activities and interactions with molecular targets. Its combination of quinoline and thiazole moieties provides a versatile scaffold for the development of new therapeutic agents with diverse pharmacological properties.
Properties
Molecular Formula |
C12H9N3S |
|---|---|
Molecular Weight |
227.29 g/mol |
IUPAC Name |
4-quinolin-6-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H9N3S/c13-12-15-11(7-16-12)9-3-4-10-8(6-9)2-1-5-14-10/h1-7H,(H2,13,15) |
InChI Key |
XWGJNOBJAUKTHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=CSC(=N3)N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B11882681.png)
![Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11882690.png)








